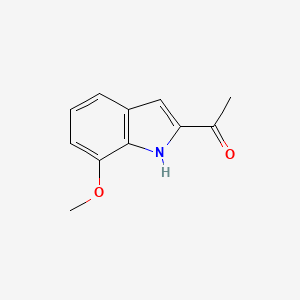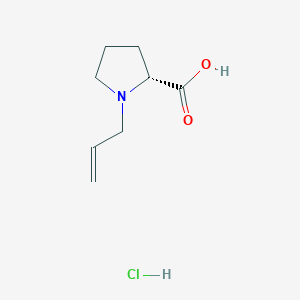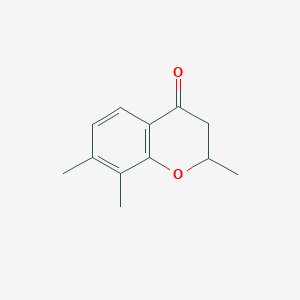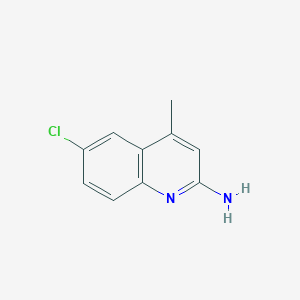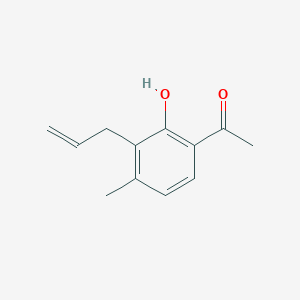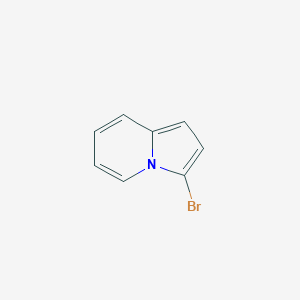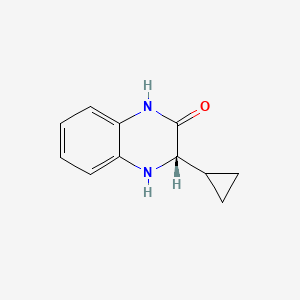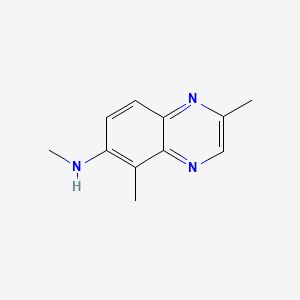
6-Quinoxalinamine, N,2,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,5-Trimethylquinoxalin-6-amine is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2,5-trimethylquinoxalin-6-amine typically involves the condensation of appropriate aromatic amines with 1,2-diketones under acidic or basic conditions. One common method is the reaction of 2,5-dimethylbenzene-1,4-diamine with glyoxal in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: Industrial production of N,2,5-trimethylquinoxalin-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N,2,5-trimethylquinoxalin-6-amine .
Chemical Reactions Analysis
Types of Reactions: N,2,5-Trimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like Lewis acids.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Corresponding amines or partially reduced intermediates.
Substitution: Various substituted quinoxalines depending on the electrophile used.
Scientific Research Applications
N,2,5-Trimethylquinoxalin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,2,5-trimethylquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, N,2,5-trimethylquinoxalin-6-amine has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N,2,5-Trimethylquinoxalin-6-amine can be compared with other similar compounds such as:
N,N,2-Trimethylquinolin-6-amine: Another heterocyclic amine with similar structural features but different biological activities.
Quinoxaline derivatives: A broad class of compounds with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Uniqueness: N,2,5-Trimethylquinoxalin-6-amine is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
161696-99-7 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N,2,5-trimethylquinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-7-6-13-11-8(2)9(12-3)4-5-10(11)14-7/h4-6,12H,1-3H3 |
InChI Key |
QZCXQHBXJNRLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C(C=CC2=N1)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



